Cefaloglycin
Overview
Description
Cephaloglycin is a first-generation cephalosporin antibiotic. It is an orally absorbed derivative of cephalosporin C and is known for its bactericidal activity. Cephaloglycin was primarily used to treat severe infections caused by susceptible bacteria, although it is no longer commonly used .
Mechanism of Action
Target of Action
Cefaloglycin, a first-generation cephalosporin antibiotic , primarily targets the penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of the bacterial cell wall, playing a crucial role in maintaining the structural integrity of the bacterial cell .
Mode of Action
The bactericidal activity of this compound results from the inhibition of cell wall synthesis . It achieves this by binding to the PBPs, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This interaction disrupts the cell wall structure, leading to bacterial cell death .
Biochemical Pathways
This compound, like other β-lactam antibiotics, affects the biochemical pathway responsible for bacterial cell wall synthesis . By inhibiting PBPs, it prevents the cross-linking of peptidoglycan chains, a critical process in cell wall construction. This disruption in the pathway leads to a weak cell wall, making the bacteria susceptible to osmotic lysis .
Pharmacokinetics
This compound is orally absorbed . The pharmacokinetic properties of a drug, including absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The primary result of this compound’s action is the death of the bacterial cell . By inhibiting cell wall synthesis, it causes the bacterial cell wall to weaken and eventually rupture, leading to cell death . This makes this compound effective for treating severe infections caused by susceptible bacteria .
Biochemical Analysis
Biochemical Properties
Cefaloglycin belongs to the β-lactam class of antibacterial compounds . It has activity against both Gram-positive and Gram-negative bacteria . The compound’s structure includes a β-lactam ring, which is crucial for its antibacterial activity.
Cellular Effects
This compound has been found to have effects on mitochondrial function. Studies have shown that this compound competitively reduces carnitine-facilitated pyruvate oxidation and palmitoylcarnitine-mediated mitochondrial respiration, thereby reducing β-oxidation of fat and inhibiting activity .
Molecular Mechanism
The bactericidal activity of this compound results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) . By binding to these PBPs, this compound interferes with the final step of peptidoglycan synthesis in bacterial cell walls, ultimately leading to cell lysis and death .
Temporal Effects in Laboratory Settings
The effects of this compound on mitochondrial function have been observed in vitro
Transport and Distribution
This compound is well absorbed following oral administration
Preparation Methods
Synthetic Routes and Reaction Conditions: Cephaloglycin is synthesized from cephalosporin C, which is derived from the fungus Acremonium. The synthesis involves the acylation of the amino group at the 7-position of the cephalosporin nucleus with D-2-amino-2-phenylacetic acid. This reaction typically requires the presence of a coupling agent and is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of cephaloglycin involves fermentation processes using the fungus Acremonium to produce cephalosporin C. The cephalosporin C is then chemically modified through acylation to produce cephaloglycin. The process involves several purification steps to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions: Cephaloglycin undergoes various chemical reactions, including:
Oxidation and Reduction: Cephaloglycin can undergo oxidative and reductive transformations, particularly in the presence of specific enzymes or chemical reagents.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Oxidation: Often involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.
Major Products Formed:
Desacetylcephaloglycin: Formed through hydrolysis of the ester group.
Various oxidized and reduced derivatives: Depending on the specific reagents and conditions used.
Scientific Research Applications
Cephaloglycin has been studied extensively for its antibacterial properties. It has been used in research to understand the mechanisms of bacterial resistance and to develop new antibiotics. Additionally, its role as a cephalosporin has made it a valuable compound in studies related to β-lactam antibiotics and their effects on bacterial cell wall synthesis .
Comparison with Similar Compounds
- Cephalothin
- Cefazolin
- Cefalexin
- Cefadroxil
These compounds share a similar β-lactam ring structure and mechanism of action but differ in their specific side chains and pharmacokinetic properties .
Properties
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c1-9(22)27-7-11-8-28-17-13(16(24)21(17)14(11)18(25)26)20-15(23)12(19)10-5-3-2-4-6-10/h2-6,12-13,17H,7-8,19H2,1H3,(H,20,23)(H,25,26)/t12-,13-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBBGQLTSCSAON-PBFPGSCMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022781 | |
Record name | Cephaloglycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cephaloglycin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014827 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN MOST ORGANIC SOLVENTS /DIHYDRATE/, 1.48e-01 g/L | |
Record name | Cephaloglycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00689 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CEPHALOGLYCIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3214 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cephaloglycin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014827 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal activity of cephaloglycin results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs)., CEPHALOTHIN & ITS CONGENERS INHIBIT BACTERIAL CELL-WALL SYNTHESIS IN MANNER SIMILAR TO THAT OF PENICILLIN. /CEPHALOTHIN & ITS CONGENERS/, /PENICILLINS & CEPHALOSPORINS/...HAVE SIMILAR MECHANISM OF ANTIBACTERIAL ACTION; BOTH INTERFERE WITH TERMINAL STEP IN BACTERIAL CELL WALL SYNTH BY INACTIVATING TRANSPEPTIDASE, THEREFORE PREVENTING CROSS-LINKAGE OF PEPTIDOGLYCAN CHAINS. /PENICILLINS & CEPHALOSPORINS/ | |
Record name | Cephaloglycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00689 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CEPHALOGLYCIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3214 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
3577-01-3 | |
Record name | Cephaloglycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3577-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cephaloglycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003577013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cephaloglycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00689 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cephaloglycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cefaloglycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.633 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEPHALOGLYCIN ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD2D469W6U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | CEPHALOGLYCIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3214 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cephaloglycin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014827 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
237 °C | |
Record name | Cephaloglycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00689 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cephaloglycin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014827 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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